Cas no 2758432-02-7 (Thalidomide 4'-ether-PEG1-azide)

Thalidomide 4'-ether-PEG1-azide is a bifunctional compound combining a thalidomide scaffold with a PEG1 spacer and terminal azide group. The thalidomide moiety confers targeted protein degradation capabilities, particularly for cereblon (CRBN)-binding applications, while the azide group enables versatile click chemistry conjugation, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC). The short PEG1 linker enhances solubility and minimizes steric hindrance, facilitating efficient bioconjugation without disrupting molecular interactions. This compound is particularly useful for PROTAC development, targeted drug delivery, and chemical biology research, offering precise control over molecular assembly. Its well-defined structure ensures reproducibility in synthetic and biological applications.
Thalidomide 4'-ether-PEG1-azide structure
2758432-02-7 structure
商品名:Thalidomide 4'-ether-PEG1-azide
CAS番号:2758432-02-7
MF:C17H17N5O6
メガワット:387.346783399582
CID:6808033
PubChem ID:155292157

Thalidomide 4'-ether-PEG1-azide 化学的及び物理的性質

名前と識別子

    • Thalidomide 4'-ether-PEG1-azide
    • HY-157514
    • Thalidomide-O-PEG1-C2-azide
    • 2758432-02-7
    • CS-0955507
    • 4-[2-(2-azidoethoxy)ethoxy]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione
    • インチ: 1S/C17H17N5O6/c18-21-19-6-7-27-8-9-28-12-3-1-2-10-14(12)17(26)22(16(10)25)11-4-5-13(23)20-15(11)24/h1-3,11H,4-9H2,(H,20,23,24)
    • InChIKey: WCVIWNRCCKNKEA-UHFFFAOYSA-N
    • ほほえんだ: O(CCOCCN=[N+]=[N-])C1=CC=CC2C(N(C(C=21)=O)C1C(NC(CC1)=O)=O)=O

計算された属性

  • せいみつぶんしりょう: 387.11788328Da
  • どういたいしつりょう: 387.11788328Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 28
  • 回転可能化学結合数: 8
  • 複雑さ: 706
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 116Ų

Thalidomide 4'-ether-PEG1-azide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Tenova Pharmaceuticals
T52158-25mg
Thalidomide-O-PEG1-C2-azide
2758432-02-7 >= 95%
25mg
$0.0 2025-02-21
Tenova Pharmaceuticals
T52158-100mg
Thalidomide-O-PEG1-C2-azide
2758432-02-7 >= 95%
100mg
$0.0 2025-02-21
Tenova Pharmaceuticals
T52158-50mg
Thalidomide-O-PEG1-C2-azide
2758432-02-7 >= 95%
50mg
$0.0 2025-02-21

Thalidomide 4'-ether-PEG1-azide 関連文献

Thalidomide 4'-ether-PEG1-azideに関する追加情報

Thalidomide 4'-ether-PEG1-azide: A Comprehensive Overview

Thalidomide 4'-ether-PEG1-azide is a compound with the CAS number 2758432-02-7, which has garnered significant attention in the fields of medicinal chemistry and drug delivery systems. This compound is a derivative of thalidomide, a well-known pharmaceutical agent with a rich history in treating various medical conditions, including leprosy and certain types of cancers. The modification of thalidomide with a PEG1-azide group introduces unique properties that enhance its functionality in modern therapeutic applications.

The structure of Thalidomide 4'-ether-PEG1-azide consists of a thalidomide core linked to a polyethylene glycol (PEG) chain terminated with an azide group. This configuration allows for versatile applications in drug delivery, imaging, and bioconjugation. The PEGylation of thalidomide not only improves its solubility and biocompatibility but also enables the formation of stable conjugates with other biomolecules through click chemistry reactions. Recent studies have demonstrated the potential of this compound in targeted drug delivery systems, where it serves as a versatile linker for attaching therapeutic agents to specific targeting ligands.

One of the most promising applications of Thalidomide 4'-ether-PEG1-azide lies in its ability to facilitate the construction of stimuli-responsive drug delivery systems. By incorporating this compound into hydrogels or nanoparticles, researchers have achieved controlled drug release under specific environmental conditions, such as pH changes or enzymatic cleavage. These advancements have been documented in several high-impact journals, highlighting the compound's role in enhancing therapeutic efficacy while minimizing side effects.

In addition to its role in drug delivery, Thalidomide 4'-ether-PEG1-azide has been explored for its potential in bioimaging applications. The azide group can undergo click reactions with fluorophores or other imaging agents, enabling the visualization of drug distribution and accumulation in vivo. Recent studies have utilized this property to develop real-time monitoring systems for therapeutic agents, providing valuable insights into pharmacokinetics and biodistribution.

The synthesis of Thalidomide 4'-ether-PEG1-azide involves a series of well-established chemical reactions, including nucleophilic substitution and click chemistry. Researchers have optimized these processes to achieve high yields and purity levels, ensuring the compound's reliability for downstream applications. The availability of this compound has also spurred collaborative efforts between academia and industry, leading to the development of novel therapeutic platforms.

Looking ahead, the continued exploration of Thalidomide 4'-ether-PEG1-azide is expected to unlock new opportunities in personalized medicine and advanced therapeutics. Its unique combination of biocompatibility, functional versatility, and ease of synthesis positions it as a valuable tool in the arsenal of modern medicinal chemistry.

おすすめ記事

推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd